molecular formula C15H11F3N4O2 B2682549 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide CAS No. 1795190-92-9

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2682549
CAS No.: 1795190-92-9
M. Wt: 336.274
InChI Key: VLIYZLQWFIQRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-9-6-13-19-7-11(8-22(13)21-9)20-14(23)10-2-4-12(5-3-10)24-15(16,17)18/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIYZLQWFIQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.